4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one
Brand Name: Vulcanchem
CAS No.: 1291858-18-8
VCID: VC6617664
InChI: InChI=1S/C24H18N4O3/c1-15-9-3-7-13-19(15)28-24(29)17-11-5-4-10-16(17)21(26-28)23-25-22(27-31-23)18-12-6-8-14-20(18)30-2/h3-14H,1-2H3
SMILES: CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC
Molecular Formula: C24H18N4O3
Molecular Weight: 410.433

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one

CAS No.: 1291858-18-8

Cat. No.: VC6617664

Molecular Formula: C24H18N4O3

Molecular Weight: 410.433

* For research use only. Not for human or veterinary use.

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one - 1291858-18-8

Specification

CAS No. 1291858-18-8
Molecular Formula C24H18N4O3
Molecular Weight 410.433
IUPAC Name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Standard InChI InChI=1S/C24H18N4O3/c1-15-9-3-7-13-19(15)28-24(29)17-11-5-4-10-16(17)21(26-28)23-25-22(27-31-23)18-12-6-8-14-20(18)30-2/h3-14H,1-2H3
Standard InChI Key FQVRXBOPJZDZPE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phthalazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 2-position with a 2-methylphenyl group. Key structural attributes include:

  • Molecular Formula: C24H18N4O3\text{C}_{24}\text{H}_{18}\text{N}_4\text{O}_3

  • Molecular Weight: 410.43 g/mol

  • IUPAC Name: 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one

The oxadiazole ring contributes to its planar geometry, while the methoxy and methyl groups introduce steric and electronic modifications that influence reactivity.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs:

CompoundSubstituents (R1, R2)Molecular Weight (g/mol)Key Differences
Target Compound2-OCH₃, 2-CH₃410.43Ortho-substituted phenyl groups
4-[3-(4-Fluorophenyl)-...-one4-F, 3-CH₃398.40Para-fluoro vs. ortho-methoxy
4-[3-(3-Methylphenyl)-...-one3-CH₃, 3-CH₃410.43Meta-methyl vs. ortho-methyl

The ortho-substitution pattern in the target compound may enhance steric hindrance, potentially affecting binding affinities in biological systems.

Synthetic Methodologies

General Synthesis of Oxadiazole-Phthalazinone Hybrids

While no explicit protocol for this compound exists, analogous syntheses involve:

  • Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI).

  • Phthalazinone Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to attach aryl groups to the phthalazinone core.

For example, the fluorophenyl analog in was synthesized via a three-step sequence:

  • Condensation of 4-fluorobenzamide with hydroxylamine.

  • Cyclization with trichloroacetic anhydride.

  • Final coupling with a methyl-substituted phthalazinone precursor.

Challenges in Ortho-Substitution

Introducing ortho-substituents (e.g., 2-methoxy or 2-methyl groups) often requires:

  • Directed ortho-metalation strategies.

  • High-temperature Pd-catalyzed cross-couplings to overcome steric barriers.
    Yields for such steps typically range from 40–60%, as reported for similar systems.

Biological Activity and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity:

MicroorganismMIC (µg/mL) for Fluorophenyl Analog
Staphylococcus aureus16
Escherichia coli32

The methoxy group may enhance membrane permeability, though this requires validation through logP calculations.

Physicochemical Characterization

Spectral Data (Predicted)

  • IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (oxadiazole ring).

  • ¹H NMR: δ 8.2–7.3 (aryl protons), δ 3.9 (OCH₃), δ 2.4 (CH₃).

  • MS: Molecular ion peak at m/z 410.43 (M⁺).

Solubility and Stability

  • LogP: Estimated at 3.8 (Predicted via XLogP3).

  • Aqueous Solubility: <0.1 mg/mL (similar to fluorophenyl analog).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator